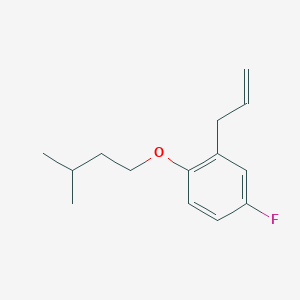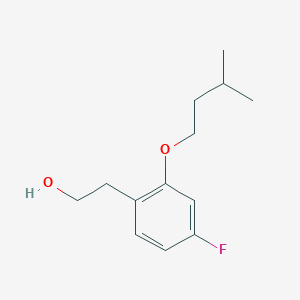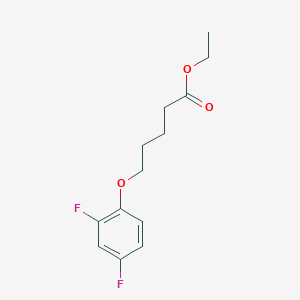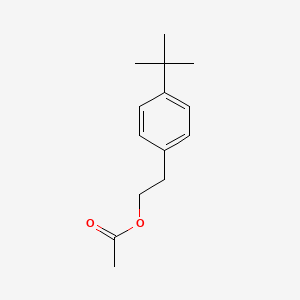
4-tert-Butylphenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylphenethyl acetate is an organic compound with the molecular formula C14H20O2. It is known for its pleasant floral odor and is commonly used in the fragrance industry. The compound is a derivative of phenethyl acetate, where the phenyl ring is substituted with a tert-butyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenethyl acetate typically involves the esterification of 4-tert-butylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar esterification processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylphenethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-tert-butylphenethyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form 4-tert-butylphenylacetic acid.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-tert-butylphenethyl alcohol and acetic acid.
Oxidation: 4-tert-butylphenylacetic acid.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Apart from its use in fragrances, it is also used in the production of flavoring agents and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-Butylphenethyl acetate largely depends on its interaction with biological targets. In the context of its fragrance properties, the compound interacts with olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a floral odor. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenethyl acetate: Similar structure but lacks the tert-butyl group, resulting in different olfactory properties.
4-tert-Butylphenylacetic acid: An oxidation product of 4-tert-Butylphenethyl acetate with different chemical properties and applications.
4-tert-Butylphenethyl alcohol: The alcohol precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which significantly alters its chemical and physical properties compared to its analogs. This substitution enhances its stability and modifies its interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(15)16-10-9-12-5-7-13(8-6-12)14(2,3)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJITSNSRVXHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
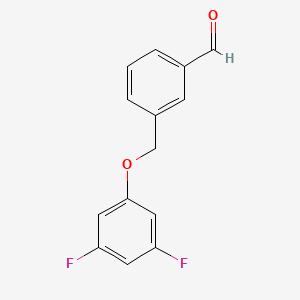
![2-[(Cyclopropanemethoxy)methyl]benzaldehyde](/img/structure/B7995356.png)
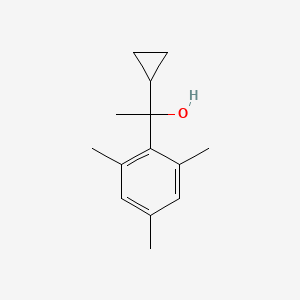
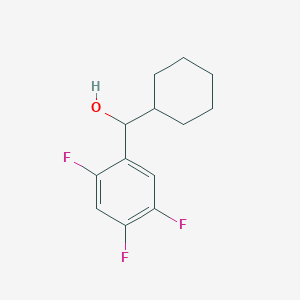
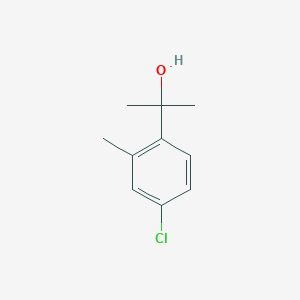
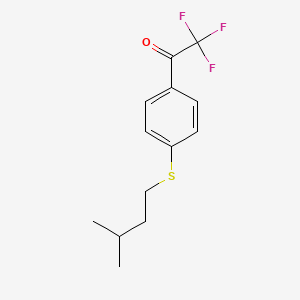
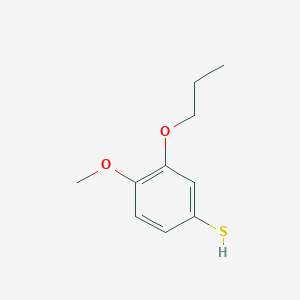
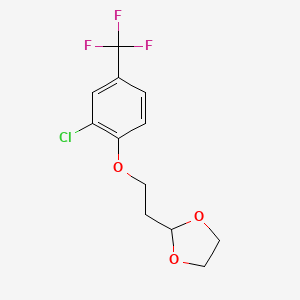
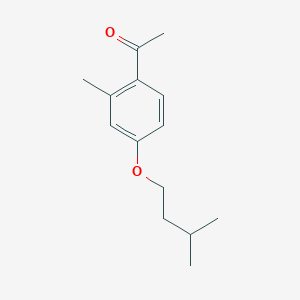
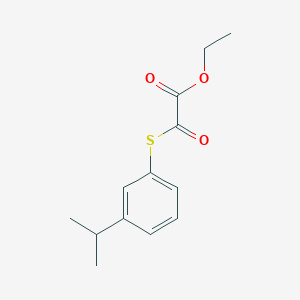
![2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7995410.png)
